1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-Ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a benzimidazole moiety. The benzimidazole is substituted with a 2-fluorophenylmethyl group at the N1 position and an ethyl group at the pyrrolidinone C4 position. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and GPCR modulators, due to the benzimidazole’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-ethyl-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-2-23-12-15(11-19(23)25)20-22-17-9-5-6-10-18(17)24(20)13-14-7-3-4-8-16(14)21/h3-10,15H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTOXHONLYNLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with ethyl 4-chloroacetoacetate, followed by cyclization to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one as a candidate for anticancer therapy. Its structural features suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that similar benzodiazole derivatives exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies demonstrated that related compounds could protect neurons from oxidative stress and apoptosis .
Pharmacological Applications
Analgesic Properties
The analgesic effects of 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one have been explored in preclinical models. Compounds with similar structures have shown promise in modulating pain pathways, making them suitable for developing new pain management therapies .
Antimicrobial Activity
This compound has also been screened for antimicrobial activity. Preliminary results indicate that it may possess inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections or as a lead compound for developing new antibiotics .
Material Science
Polymeric Composites
In material science, the incorporation of 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one into polymer matrices has been studied to enhance mechanical properties and thermal stability. The compound's unique chemical structure allows it to act as a reinforcing agent in polymer composites, which can be beneficial in various industrial applications .
Case Study 1: Anticancer Research
A study focused on the synthesis of benzodiazole derivatives found that compounds structurally related to 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
In a neuroprotection study using cellular models of oxidative stress, derivatives of the compound demonstrated a marked reduction in cell death compared to controls. These findings suggest that further development could lead to effective treatments for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction leads to the modulation of neurotransmitter activity, resulting in sedative and anxiolytic effects. The compound may also interact with other pathways involved in inflammation and cell signaling .
Biological Activity
1-Ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of a pyrrolidine ring, a benzodiazole moiety, and a fluorophenyl group, which are crucial for its biological activity.
Pharmacological Activities
Research has shown that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzodiazole can inhibit cancer cell proliferation. For instance, compounds similar to this structure have demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells .
- Neuroprotective Effects : The presence of the pyrrolidine structure is associated with neuroprotective properties. Studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents .
The mechanisms through which 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Neurotransmitter Levels : By inhibiting AChE, it may enhance acetylcholine levels, contributing to improved cognitive function.
Case Studies
Several studies have explored the biological activity of related compounds:
These findings highlight the potential therapeutic applications of compounds with similar structures to 1-ethyl-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-{1-[2-(4-Morpholinyl)ethyl]-1H-Benzodiazol-2-yl}Pyrrolidin-2-one
- Substituents: A 4-fluorophenyl group on the pyrrolidinone and a morpholinoethyl chain on the benzimidazole .
- This modification could improve pharmacokinetic properties .
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-Benzodiazol-2-yl}-1-[3-(Trifluoromethyl)Phenyl]Pyrrolidin-2-one
- Substituents: A 3-(trifluoromethyl)phenyl group on the pyrrolidinone and a 4-methoxyphenoxyethyl chain on the benzimidazole .
- Impact: The trifluoromethyl group increases lipophilicity (higher logP), while the methoxyphenoxyethyl substituent may influence metabolic stability via steric hindrance .
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)Methyl]Pyrrolidin-2-one Hydrochloride
- Substituents: A 4-fluorophenylmethyl group on the pyrrolidinone and a 2,6-dimethylphenoxyethyl chain on the benzimidazole, with a hydrochloride counterion .
- Impact: The hydrochloride salt improves solubility in polar solvents, making it more suitable for formulation. The 2,6-dimethylphenoxy group may enhance binding affinity through hydrophobic interactions .
Physicochemical Properties
| Compound Name | Substituents (Benzimidazole/Pyrrolidinone) | Molecular Weight (g/mol) | XLogP3 | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | Ethyl / 2-Fluorophenylmethyl | 379.42 | ~4.3* | 47.4 |
| 1-(4-Fluorophenyl)-4-{1-[2-Morpholinoethyl]} | Morpholinoethyl / 4-Fluorophenyl | 435.49 | ~3.8† | 65.2† |
| 4-{1-[2-(4-Methoxyphenoxy)ethyl]} | 4-Methoxyphenoxyethyl / 3-Trifluoromethylphenyl | 505.47 | ~5.1† | 58.7† |
| 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]} (HCl) | 2,6-Dimethylphenoxyethyl / 4-Fluorophenylmethyl | 529.99 (with HCl) | ~4.8† | 52.3† |
*Data from ; †Estimated based on substituent contributions.
- Lipophilicity (XLogP3): The target compound’s logP (~4.3) reflects moderate lipophilicity, balancing membrane permeability and solubility. The morpholinoethyl analog’s lower logP (~3.8) suggests improved solubility, while the trifluoromethylphenyl analog’s higher logP (~5.1) indicates enhanced membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
